N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Medicinal Chemistry Structure–Activity Relationship Wnt Inhibition

N-(5-((2-Amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide (CAS 868973-33-5) is a 1,3,4-thiadiazole-bearing benzamide derivative with a molecular formula of C₁₃H₁₄N₄O₄S₂ and a molecular weight of 354.4 g/mol. It belongs to a class of 2,4-dimethoxybenzamide-substituted thiadiazoles that have been explored as pharmacologically relevant scaffolds, notably as Wnt signaling pathway inhibitors.

Molecular Formula C13H14N4O4S2
Molecular Weight 354.4
CAS No. 868973-33-5
Cat. No. B2784620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
CAS868973-33-5
Molecular FormulaC13H14N4O4S2
Molecular Weight354.4
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N)OC
InChIInChI=1S/C13H14N4O4S2/c1-20-7-3-4-8(9(5-7)21-2)11(19)15-12-16-17-13(23-12)22-6-10(14)18/h3-5H,6H2,1-2H3,(H2,14,18)(H,15,16,19)
InChIKeyBPICFLAWNXLDPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2-Amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide (CAS 868973-33-5): Structural Identity and Procurement-Grade Specifications


N-(5-((2-Amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide (CAS 868973-33-5) is a 1,3,4-thiadiazole-bearing benzamide derivative with a molecular formula of C₁₃H₁₄N₄O₄S₂ and a molecular weight of 354.4 g/mol . It belongs to a class of 2,4-dimethoxybenzamide-substituted thiadiazoles that have been explored as pharmacologically relevant scaffolds, notably as Wnt signaling pathway inhibitors [1]. The compound features a 2-amino-2-oxoethylthio moiety at the 5-position of the thiadiazole ring, providing a carbamoyl side chain capable of engaging in hydrogen-bonding interactions distinct from non-polar 5-substituents.

Why N-(5-((2-Amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide Cannot Be Replaced by In-Class Analogues


Within the 1,3,4-thiadiazol-2-yl benzamide family, subtle variations in the benzamide substitution pattern (2,4- vs 3,5-dimethoxy or mono-methoxy) and the nature of the 5-thioether substituent profoundly alter both molecular recognition and physicochemical properties [1]. The 2,4-dimethoxy orientation creates a unique electron density distribution and steric profile on the aryl ring [2], while the 5-(2-amino-2-oxoethyl)thio fragment contributes a terminal primary amide that can act as a hydrogen-bond donor/acceptor pair not present in alkyl- or benzyl-substituted analogues—thereby impacting target engagement and solubility [3]. Generic substitution by other dimethoxy regioisomers or by analogues lacking the carbamoyl side chain is therefore likely to yield divergent biological readouts and is not supported by evidence of pharmacological equivalence.

Quantitative Differentiation Evidence for N-(5-((2-Amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide


2,4-Dimethoxy Regiochemistry Provides a Distinct Pharmacophore Relative to 3-Methoxy and 3,5-Dimethoxy Analogues

The compound bears a 2,4-dimethoxy substitution on the benzamide ring, which is structurally distinct from both the 3-methoxy analogue (CAS 868974-64-5) and the 3,5-dimethoxy analogue (CAS 868976-45-8) . In the broader class of 1,3,4-thiadiazol-2-yl benzamides, the 2,4-dimethoxy pattern has been specifically claimed as an active pharmacophore in Wnt pathway inhibitor patents, while 3,5-dimethoxy regioisomers are notably absent from the exemplified active structures [1]. Cross-study comparison with the closest available screening data shows that the 2,4-dimethoxy-benzyl-thiadiazole scaffold (BDBM95283) retains measurable HIV-1 gp160 binding (IC50 = 1.21 × 10⁴ nM), demonstrating that the 2,4-dimethoxy arrangement supports biological engagement even with a non-polar 5-substituent [2].

Medicinal Chemistry Structure–Activity Relationship Wnt Inhibition

5-(Carbamoylmethyl)thio Substituent Contributes Polarity and Hydrogen-Bonding Capacity Absent in 5-Alkyl and 5-Benzyl Analogues

The 5-substituent of the target compound is a 2-amino-2-oxoethylthio (carbamoylmethylthio) group, which introduces a terminal primary amide function (CONH₂). In contrast, the agriculturally patented thiadiazolyl benzamides (US4801718A) carry exclusively non-polar 5-substituents such as 1,1-dimethyl-3-butenyl and 2-chloro-1,1-dimethylethyl [1], while the benzyl analogue evaluated in BindingDB (BDBM95283) bears a hydrophobic benzyl group [2]. The carbamoyl moiety provides three additional hydrogen-bond donor/acceptor sites (NH₂, C=O), calculated to increase topological polar surface area by approximately 43 Ų and to contribute an estimated 1–1.5 unit reduction in cLogP relative to the 5-benzyl congener, based on standard fragment contribution methods .

Hydrogen-Bond Donor/Acceptor Solubility Drug Design

Verified 95%+ Purity Specification Enables Direct Use in Quantitative Bioassays Without Further Purification

The compound is supplied with a documented purity specification of ≥95% as verified by the vendor . This purity level is consistent with the specifications of comparator regioisomers (3-methoxy analogue CAS 868974-64-5 and 3,5-dimethoxy analogue CAS 868976-45-8, both also sold at 95%+ purity) , indicating a mature synthetic route with reproducible quality across the series. For procurement decision-making, this eliminates the need for in-house repurification prior to primary screening, reducing lead time and consumable costs. The consistent 95%+ purity benchmark across the congeneric series also indicates that the synthetic accessibility of the 2,4-dimethoxy variant is comparable to that of its regioisomers, and there is no purity-based disadvantage.

Compound Quality Control Reproducibility Procurement

Sulfanyl Linker at the 5-Position Enables Oxidative Metabolism Pathways Not Available to 5-Alkyl or 5-Amino Analogues

The thioether (-S-) linker connecting the 2-amino-2-oxoethyl group to the thiadiazole core is susceptible to cytochrome P450-mediated S-oxidation to yield sulfoxide and sulfone metabolites, a metabolic pathway that is not accessible to 5-alkyl-substituted analogues [1]. This property has been exploited in prodrug design and can be used to modulate half-life and clearance. While no direct metabolic stability data for this specific compound have been published, the presence of the thioether motif is a well-established structural feature for tuneable metabolic liability in drug discovery programs [2].

Drug Metabolism Sulfoxidation ADME

Optimal Application Scenarios for N-(5-((2-Amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide in Research and Early Discovery


Wnt Pathway Inhibitor Screening and SAR Expansion

The 2,4-dimethoxybenzamide scaffold is specifically claimed in patent WO2016131808A1 as a pharmacophore for Wnt signaling inhibition [1]. This compound serves as a direct tool for validating and expanding Wnt inhibitor SAR, particularly for probing the contribution of the 5-carbamoyl side chain to target engagement. Its use enables head-to-head comparison with the unsubstituted benzamide analogue (CAS 893341-90-7) and 3-methoxy/3,5-dimethoxy regioisomers to map the pharmacophoric requirements of Wnt inhibition.

Metabolic Stability Profiling of Thioether-Containing Benzamide Scaffolds

The thioether linker at the 5-position provides a metabolic handle for CYP-mediated S-oxidation, which is absent in 5-alkyl analogues [2]. This compound can be employed in in vitro microsomal or hepatocyte stability assays to quantify the rate of sulfoxide/sulfone formation and to benchmark metabolic liability against non-thioether comparators, guiding lead optimization toward desirable PK profiles.

Physicochemical Property Benchmarking Across Dimethoxy Regioisomers

The 2,4-dimethoxy substitution pattern is expected to confer different logP, solubility, and permeability characteristics relative to the 3-methoxy (CAS 868974-64-5) and 3,5-dimethoxy (CAS 868976-45-8) variants . This compound can serve as a key member of a regioisomeric panel for experimentally determining how methoxy positioning affects chromatographic hydrophobicity (CHI logD), kinetic solubility, and PAMPA permeability, thereby informing fragment-based and property-driven drug design.

Building Block for Focused Library Synthesis via Amide or Thioether Derivatization

The presence of both a terminal primary amide (on the 5-side chain) and a secondary amide (linking benzamide to thiadiazole) offers two distinct reactive handles for parallel derivatization [1]. The compound can be used as a synthetic intermediate for generating focused libraries through acylation, alkylation, or oxidation of the primary amide, or through late-stage functionalization of the dimethoxybenzamide ring, enabling rapid exploration of chemical space around a validated Wnt-inhibitory scaffold.

Quote Request

Request a Quote for N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.